molecular formula C11H10N2O3S B186809 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid CAS No. 328977-86-2

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Cat. No. B186809
CAS RN: 328977-86-2
M. Wt: 250.28 g/mol
InChI Key: VYCHQMHTSPQPMW-UHFFFAOYSA-N
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Description

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the soluble guanylyl cyclase (sGC) enzyme. It is an important research tool in the field of pharmacology and biochemistry, and has been used extensively to investigate the role of sGC in various physiological and pathological processes.

Scientific Research Applications

Antifungal Applications

The quinazolinone derivatives have been recognized for their antifungal properties. A study has shown that compounds synthesized from 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides exhibit significant antifungal activity . This suggests that our compound of interest could potentially be used in the development of new antifungal agents, particularly in the context of pharmaceutical chemistry where resistance to existing drugs is a growing concern.

Anticancer Activity

Quinazolinone compounds have been extensively studied for their anticancer properties. The synthesis of N-phenylbenzamide derivatives from the quinazolinone structure has demonstrated cytotoxicity against cancer cell lines such as A549 and HeLa . This indicates that 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid could be a precursor in the synthesis of anticancer agents, contributing to the field of oncology research.

Molecular Docking Studies

The molecular structure of quinazolinone derivatives allows them to effectively bind to the active sites of target proteins. Molecular docking studies have shown that these compounds can interact with human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This property can be harnessed in drug design and discovery, particularly in identifying lead compounds for therapeutic targets.

Green Chemistry Synthesis

The eco-friendly synthesis of quinazolinone derivatives, including our compound, emphasizes the importance of green chemistry in pharmaceutical synthesis . The use of water as a solvent and the absence of a catalyst in the synthesis process highlight the environmental benefits and the potential for sustainable production methods.

Antibacterial and Antiviral Properties

Quinazolinone derivatives have been reported to possess antibacterial and antiviral activities. This makes them valuable in the research and development of new antibiotics and antiviral drugs, especially in times when antibiotic resistance is a major global health issue .

Anticonvulsant Effects

Some quinazolinone compounds have been found to have anticonvulsant effects, which could be explored further using 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid as a base molecule for the development of new treatments for epilepsy and other seizure disorders .

Enzyme Inhibition

Quinazolinone derivatives have shown potential as enzyme inhibitors. They can be used to study the inhibition of specific enzymes, which is crucial in understanding disease mechanisms and developing drugs that target those enzymes .

Receptor Ligand Interactions

These compounds have been used as ligands for various receptors, such as the 5-hydroxytryptamine (5-HT) receptor . This application is significant in neuroscience research, where understanding receptor-ligand interactions is essential for developing drugs that can modulate neural pathways and treat neurological disorders.

properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCHQMHTSPQPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378252
Record name 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

CAS RN

328977-86-2
Record name 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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